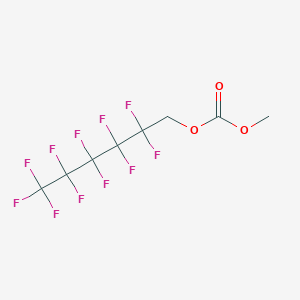
Methyl 1H,1H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1H,1H-perfluorohexyl carbonate is a specialized chemical compound with the molecular formula C8H5F13O3. It is known for its unique properties, particularly its high thermal stability and resistance to chemical reactions. This compound is often used in various scientific research and industrial applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorohexyl alcohol with dimethyl carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and is catalyzed by a base such as potassium carbonate. The reaction proceeds as follows:
C6F13CH2OH+(CH3O)2CO→C6F13CH2OCOOCH3+CH3OH
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1H,1H-perfluorohexyl carbonate primarily undergoes substitution reactions due to the presence of the carbonate group. It is relatively inert to oxidation and reduction reactions because of the strong electron-withdrawing effects of the perfluoroalkyl group.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reaction conditions typically include mild temperatures and the presence of a base to facilitate the substitution.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form perfluorohexyl alcohol and carbon dioxide.
Major Products
The major products formed from these reactions include substituted perfluorohexyl derivatives and carbon dioxide. The specific products depend on the nature of the nucleophile used in the substitution reactions.
Applications De Recherche Scientifique
Methyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds and as a solvent in various chemical reactions.
Biology: Due to its biocompatibility, it is used in the development of drug delivery systems and as a component in biomedical devices.
Medicine: It is explored for its potential use in imaging agents and as a stabilizer for pharmaceuticals.
Industry: It is used in the production of specialty coatings, lubricants, and surfactants due to its unique properties.
Mécanisme D'action
The mechanism of action of Methyl 1H,1H-perfluorohexyl carbonate is primarily based on its ability to undergo substitution reactions. The perfluoroalkyl group provides stability and resistance to degradation, making it an effective component in various applications. The molecular targets and pathways involved depend on the specific application, such as drug delivery or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorohexyl methacrylate
- Perfluorohexyl ethyl carbonate
- Perfluorohexyl propyl carbonate
Comparison
Methyl 1H,1H-perfluorohexyl carbonate is unique due to its specific combination of a perfluoroalkyl group and a carbonate ester. This combination provides a balance of stability and reactivity that is not found in other similar compounds. For example, perfluorohexyl methacrylate is more reactive due to the presence of the methacrylate group, while perfluorohexyl ethyl carbonate and perfluorohexyl propyl carbonate have different physical properties due to the variations in their alkyl chains.
Propriétés
Formule moléculaire |
C8H5F11O3 |
|---|---|
Poids moléculaire |
358.11 g/mol |
Nom IUPAC |
methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C8H5F11O3/c1-21-3(20)22-2-4(9,10)5(11,12)6(13,14)7(15,16)8(17,18)19/h2H2,1H3 |
Clé InChI |
METNMSCKDDXPHG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




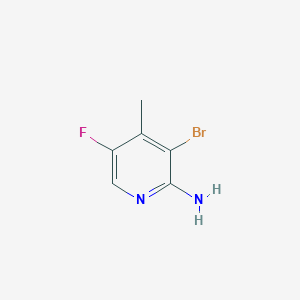

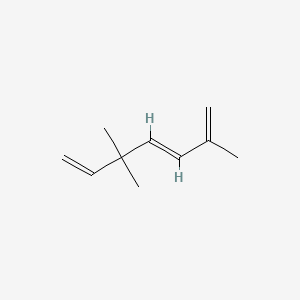


![1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12087859.png)
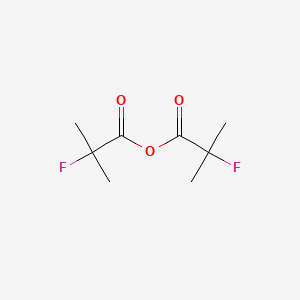

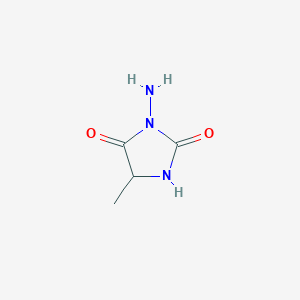

![(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12087884.png)

